molecular formula ClH5N3OP B15164494 Phosphoramidohydrazidic chloride CAS No. 220518-91-2

Phosphoramidohydrazidic chloride

Cat. No.: B15164494
CAS No.: 220518-91-2
M. Wt: 129.49 g/mol
InChI Key: XMXZOEFZDAYLOL-UHFFFAOYSA-N
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Description

Phosphoramidohydrazidic chloride is a phosphorus-containing compound characterized by an amidohydrazide backbone and chloride substituents. Its systematic name, N,N-bis(2-chloroethyl)phosphoramidohydrazidic acid phenyl ester monohydrochloride (9CI), highlights its structural complexity, featuring a phenyl ester, bis(2-chloroethyl) groups, and a monohydrochloride salt .

Properties

CAS No.

220518-91-2

Molecular Formula

ClH5N3OP

Molecular Weight

129.49 g/mol

InChI

InChI=1S/ClH5N3OP/c1-6(3,5)4-2/h2H2,(H3,3,4,5)

InChI Key

XMXZOEFZDAYLOL-UHFFFAOYSA-N

Canonical SMILES

NNP(=O)(N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidohydrazidic chloride typically involves the reaction of phosphoramidic acid with hydrazine in the presence of a chlorinating agent. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize the reaction conditions and improve the efficiency of the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidohydrazidic chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphoramidohydrazidic oxide derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like ammonia (NH₃) or primary amines (RNH₂).

Major Products

The major products formed from these reactions include phosphoramidohydrazidic oxide derivatives, hydrazine derivatives, and various substituted phosphoramidohydrazidic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphoramidohydrazidic chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: This compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which phosphoramidohydrazidic chloride exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can modulate biochemical pathways and influence cellular processes, making this compound a valuable tool in both basic and applied research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorus-Nitrogen Compounds

Phosphonamidimidic Chloride (Cl₂P≡N)
  • Structure : Contains a phosphorus-nitrogen triple bond (P≡N) with two chlorine substituents.
  • Applications : Serves as an intermediate in synthesizing phosphorus-nitrogen heterocycles, such as phosphonitriles .
  • Key Difference : Unlike Phosphoramidohydrazidic chloride, it lacks hydrazide (NH-NH₂) and ester functional groups, limiting its utility in ligand design.
Phosphonitrilic Chloride Acid (Cyclic Trimer, (NPCl₂)₃)
  • Structure : A cyclic trimer with alternating phosphorus and nitrogen atoms, each phosphorus bonded to two chlorine atoms.
  • Applications : Widely used as a flame retardant and catalyst in polymerization reactions .
  • Key Difference : Its cyclic structure and lack of organic substituents contrast with the linear, organically modified this compound, which offers tailored coordination sites .

Hydrazine Derivatives

Phenylhydrazinium Chloride (C₆H₅NHNH₃⁺Cl⁻)
  • Structure : A simple hydrazine derivative with a phenyl group and hydrochloride salt.
  • Applications : Utilized in analytical chemistry (e.g., spectrophotometric detection of carbonyl compounds) and dye synthesis .
Hydralazine Hydrochloride (C₈H₈N₄·HCl)
  • Structure : A phthalazine derivative with a hydrazine group and hydrochloride salt.
  • Applications : Antihypertensive drug targeting vasodilation .
  • Key Difference: Hydralazine’s biological activity stems from its aromatic heterocycle, whereas this compound’s applications are rooted in inorganic chemistry due to its phosphorus-centered reactivity .

Halogenated Organophosphorus Compounds

Phosphorous Trichloride (PCl₃)
  • Structure : A simple trihalide with three chlorine atoms bonded to phosphorus.
  • Applications: Precursor in synthesizing organophosphorus compounds, pesticides, and plasticizers.
  • Key Difference : Lacks nitrogen-based functional groups, making it unsuitable for coordination chemistry compared to this compound .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Applications Research Findings
This compound C₁₁H₁₆Cl₃N₃OP Phenyl ester, bis(2-chloroethyl) Ligands, organic synthesis Forms stable metal complexes
Phosphonamidimidic chloride Cl₂PN P≡N bond, Cl substituents Chemical intermediates Used in PN-heterocycle synthesis
Phenylhydrazinium chloride C₆H₈ClN₂ Phenyl group, hydrazine-HCl Analytical chemistry, dyes Detects carbonyl compounds
Phosphonitrilic chloride trimer (NPCl₂)₃ Cyclic P-N-Cl structure Flame retardant, catalyst Enhances polymer stability

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